Dodecyltrichlorosilane
Overview
Description
Mechanism of Action
Target of Action
Trichlorododecylsilane is an organosilicon compound that primarily targets molecules in various scientific research applications . It is characterized by its colorless and volatile nature .
Mode of Action
The mode of action of Trichlorododecylsilane is believed to act as a Lewis acid, forming covalent bonds with other molecules . This characteristic enables it to catalyze a diverse set of organic reactions .
Biochemical Analysis
Biochemical Properties
Trichlorododecylsilane plays a significant role in biochemical reactions, primarily due to its ability to form covalent bonds with other molecules. It acts as a Lewis acid, facilitating various organic reactions by forming stable complexes with nucleophiles. In biochemical contexts, trichlorododecylsilane interacts with enzymes, proteins, and other biomolecules through its reactive trichlorosilane group. This interaction often leads to the modification of biomolecules, enhancing their stability and functionality .
Cellular Effects
Trichlorododecylsilane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modifying the surface properties of cells, thereby altering their interactions with the extracellular environment. Trichlorododecylsilane can impact cell signaling pathways by interacting with membrane-bound receptors and enzymes, leading to changes in downstream signaling cascades. Additionally, it can influence gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of trichlorododecylsilane involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Trichlorododecylsilane can bind to active sites of enzymes, either inhibiting their activity or altering their substrate specificity. This binding interaction can also lead to the stabilization of enzyme-substrate complexes, enhancing catalytic efficiency. Furthermore, trichlorododecylsilane can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trichlorododecylsilane can change over time due to its stability and degradation properties. Trichlorododecylsilane is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid. This degradation process can impact the long-term effects of trichlorododecylsilane on cellular function, as the hydrolysis products may have different biochemical properties. In vitro and in vivo studies have shown that trichlorododecylsilane can have sustained effects on cellular processes, but these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of trichlorododecylsilane vary with different dosages in animal models. At low doses, trichlorododecylsilane can enhance cellular function by modifying surface properties and facilitating biochemical reactions. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity, while doses outside this range result in reduced efficacy or toxicity .
Metabolic Pathways
Trichlorododecylsilane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells, impacting cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, trichlorododecylsilane is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters. Once inside the cell, trichlorododecylsilane can localize to various cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
Trichlorododecylsilane exhibits specific subcellular localization patterns, which can affect its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, trichlorododecylsilane can localize to the plasma membrane, where it interacts with membrane-bound receptors and enzymes, influencing cell signaling pathways. Additionally, it can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyltrichlorosilane can be synthesized through the reaction of dodecyl alcohol with silicon tetrachloride (SiCl4) in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . The general reaction is as follows:
C12H25OH+SiCl4→C12H25SiCl3+HCl
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process where dodecyl alcohol and silicon tetrachloride are fed into a reactor. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent moisture from entering the system . The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dodecyltrichlorosilane undergoes several types of chemical reactions, including hydrolysis, substitution, and condensation reactions .
-
Hydrolysis: : Reacts with water to form dodecylsilanetriol and hydrochloric acid.
C12H25SiCl3+3H2O→C12H25Si(OH)3+3HCl
-
Substitution: : Reacts with alcohols to form alkoxysilanes.
C12H25SiCl3+3ROH→C12H25Si(OR)3+3HCl
-
Condensation: : Reacts with other silanes to form polysiloxanes.
C12H25SiCl3+RSi(OH)3→C12H25Si-O-SiR+3HCl
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and other silanes. These reactions typically require anhydrous conditions and may be catalyzed by acids or bases .
Major Products Formed
The major products formed from reactions with this compound include dodecylsilanetriol, alkoxysilanes, and polysiloxanes .
Scientific Research Applications
Dodecyltrichlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials, making them hydrophobic.
Nanoparticle Synthesis: Employed in the functionalization of nanoparticles to improve their dispersion in various matrices.
Polymer Chemistry: Acts as a coupling agent in the synthesis of silicone polymers.
Biomedical Applications: Used in the preparation of biocompatible coatings for medical devices.
Electronic Industry: Utilized in the fabrication of electronic components and as a reducing agent.
Comparison with Similar Compounds
Dodecyltrichlorosilane is similar to other chlorosilanes such as octadecyltrichlorosilane and hexadecyltrichlorosilane. it is unique due to its specific chain length, which imparts distinct hydrophobic properties .
List of Similar Compounds
Octadecyltrichlorosilane (ODTS): CH3(CH2)17SiCl3
Hexadecyltrichlorosilane (HDTS): CH3(CH2)15SiCl3
Octyltrichlorosilane (OTS): CH3(CH2)7SiCl3
These compounds are used for similar purposes but differ in their chain lengths and specific applications .
Properties
IUPAC Name |
trichloro(dodecyl)silane | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3 | |
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InChI Key |
BNCXNUWGWUZTCN-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl3Si | |
Record name | DODECYLTRICHLOROSILANE | |
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DSSTOX Substance ID |
DTXSID10884075 | |
Record name | Silane, trichlorododecyl- | |
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Molecular Weight |
303.8 g/mol | |
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Physical Description |
Dodecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. It will burn though it may take some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless to yellow liquid; [Hawley] Colorless liquid; [MSDSonline] | |
Record name | DODECYLTRICHLOROSILANE | |
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Record name | Dodecyltrichlorosilane | |
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Boiling Point |
greater than 300 °F at 760 mmHg (USCG, 1999), 288 °C, Boiling point: 155 °C at 10 mm Hg | |
Record name | DODECYLTRICHLOROSILANE | |
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Flash Point |
greater than 150 °F (USCG, 1999), > 150 °F OC | |
Record name | DODECYLTRICHLOROSILANE | |
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Density |
1.03 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.026 at 25 °C/25 °C | |
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Color/Form |
Colorless to yellow liquid | |
CAS No. |
4484-72-4 | |
Record name | DODECYLTRICHLOROSILANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trichlorododecylsilane contribute to creating superhydrophobic surfaces?
A1: Trichlorododecylsilane is a hydrophobic molecule that can chemically bond to surfaces, lowering their surface energy. This modification makes the surface less attractive to water, causing droplets to bead up rather than spreading out.
Q2: Beyond surface modification, are there other applications of trichlorododecylsilane in materials science?
A: Yes, trichlorododecylsilane has been explored for creating model systems to study phenomena like isotope enrichment. In one study, silica gel reacted with trichlorododecylsilane formed a surface mimicking the behavior of a micelle []. This model system allowed researchers to investigate isotope enrichment during the photolysis of dibenzyl ketone adsorbed onto the modified silica gel.
Q3: What are the advantages of using trichlorododecylsilane in preparing superhydrophobic nanoparticles?
A: A significant advantage highlighted in the research is the ability to create substrate-free SiO2-based nanoparticles using trichlorododecylsilane []. This method relies on electrostatic interactions between differently sized silica particles, facilitated by a polymer, followed by calcination and modification with trichlorododecylsilane. This process yields nanoparticles in powder form, simplifying handling and potential applications.
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